Onatasertib

Description

Properties

IUPAC Name |

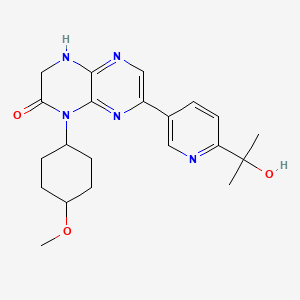

3-[6-(2-hydroxypropan-2-yl)pyridin-3-yl]-5-(4-methoxycyclohexyl)-7,8-dihydropyrazino[2,3-b]pyrazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3/c1-21(2,28)17-9-4-13(10-22-17)16-11-23-19-20(25-16)26(18(27)12-24-19)14-5-7-15(29-3)8-6-14/h4,9-11,14-15,28H,5-8,12H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKLYTOEMRFKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)C2=CN=C3C(=N2)N(C(=O)CN3)C4CCC(CC4)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228013-30-6 | |

| Record name | Onatasertib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228013306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onatasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ONATASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8RA3543SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Onatasertib: A Technical Guide to Dual mTORC1/mTORC2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onatasertib (also known as CC-223 or ATG-008) is a potent and selective, orally bioavailable small molecule inhibitor targeting the kinase activity of the mechanistic target of rapamycin (mTOR).[1] As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2, this compound offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation allosteric mTORC1 inhibitors like rapamycin.[2] This pathway is frequently dysregulated in a multitude of human cancers, making it a critical target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are included to facilitate further research and development.

Introduction to mTOR Signaling and this compound

The mTOR serine/threonine kinase is a central regulator of cellular growth, proliferation, metabolism, and survival.[4] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.

-

mTORC1 , which includes the regulatory protein Raptor, is sensitive to nutrient and growth factor signals. Its activation leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.

-

mTORC2 , containing the essential scaffolding protein Rictor, regulates cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of AKT at serine 473 (S473).

Dysregulation of the PI3K/AKT/mTOR pathway, often through mutations in key components, leads to uncontrolled cell proliferation and survival, a hallmark of cancer.[3] While first-generation mTOR inhibitors (rapalogs) allosterically inhibit mTORC1, they do not directly inhibit mTORC2. This can lead to a feedback activation of AKT, potentially limiting their therapeutic efficacy. This compound, by directly inhibiting the kinase activity of both mTORC1 and mTORC2, provides a more complete shutdown of mTOR signaling.[2]

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of the mTOR kinase domain. By binding to the ATP-binding site, it prevents the phosphorylation of mTORC1 and mTORC2 substrates. This dual inhibition leads to a downstream cascade of effects, including the suppression of protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.[3][5]

The following diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/AKT signaling pathway and the points of inhibition by this compound.

Quantitative Data

Preclinical Activity

This compound has demonstrated potent and selective inhibition of mTOR kinase in biochemical and cellular assays.

| Parameter | Value | Reference |

| mTOR Kinase IC50 | 16 nM | [1] |

| PI3Kα IC50 | 4.0 µM | [6] |

| DNA-PK IC50 | 0.84 µM | [6] |

| p-AKT(S473) IC50 (cellular) | 11 - 150 nM | [6] |

| p-S6RP IC50 (cellular) | 27 - 184 nM | [6] |

| p-4EBP1 IC50 (cellular) | 120 - 1,050 nM | [6] |

| Cell Growth Inhibition GI50 | 92 - 1039 nM (across various cancer cell lines) | [4] |

In Vivo Xenograft Studies:

In a PC-3 prostate cancer xenograft model, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition.[4][6]

| Dose and Schedule | Tumor Volume Reduction | Reference |

| 10 mg/kg, once daily | 46% (P<0.001) | [6] |

| 25 mg/kg, once daily | 87% (P<0.001) | [6] |

| 5 mg/kg, twice daily | 65% (P<0.001) | [6] |

| 10 mg/kg, twice daily | 80% (P<0.001) | [6] |

Clinical Trial Data (TORCH-2, NCT04337463)

The TORCH-2 study is a phase 1/2 clinical trial evaluating this compound in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors.[6][7][8][9][10][11][12][13]

Efficacy in All Advanced Solid Tumors (as of Oct 21, 2022) :[6][8][10]

| This compound Dose (in combination with Toripalimab 240 mg Q3W) | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| All Doses | 46 | 26.1% | 73.9% | 4.3 months |

Efficacy in Cervical Cancer (as of Oct 21, 2022) :[6][8][10]

| This compound Dose (in combination with Toripalimab 240 mg Q3W) | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |

| All Doses | 21 | 52.4% | 90.5% | 7.2 months |

| 15 mg QD | - | - | - | 7.8 months |

Efficacy in Advanced Cervical Cancer with Prior Anti-PD-(L)1 Therapy (as of Nov 25, 2024) :[8][14]

| This compound Dose (in combination with Toripalimab 240 mg Q3W) | Number of Patients (n) | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| 15 mg QD | 27 (evaluable) | 22.2% | 85.2% | 4.2 months | 21.4 months |

Common Treatment-Emergent Adverse Events (Grade ≥ 3) in the TORCH-2 Study :[6][7][8][9][10][11][12][15]

| Adverse Event | Frequency |

| Lymphocyte count decreased / Lymphopenia | 23.9% |

| Rash | 19.6% |

| Hyperglycemia | 10.9% |

| Anemia | 10.9% |

| Hypokalemia | 10.9% |

Experimental Protocols

In Vitro mTOR Kinase Assay

This protocol describes a method to determine the in vitro kinase activity of mTORC1/mTORC2 by measuring the phosphorylation of a recombinant substrate.

Materials:

-

Cell lysate from cells of interest

-

Anti-Raptor or Anti-Rictor antibodies for immunoprecipitation

-

Protein A/G agarose beads

-

CHAPS lysis buffer (containing protease and phosphatase inhibitors)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)

-

Recombinant substrate (e.g., GST-S6K1 for mTORC1, GST-AKT for mTORC2)

-

ATP solution

-

SDS sample loading buffer

-

Phospho-specific antibodies for the substrate (e.g., anti-phospho-Thr389 S6K1)

-

Cell Lysis: Lyse cells in ice-cold CHAPS lysis buffer.

-

Immunoprecipitation:

-

Incubate cell lysate with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibody for 3 hours at 4°C with gentle rocking.

-

Add protein A/G agarose beads and incubate for another hour at 4°C.

-

-

Washing:

-

Wash the immunoprecipitated beads three times with CHAPS lysis buffer.

-

Wash once with kinase reaction buffer without ATP.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase reaction buffer containing the recombinant substrate (e.g., 120 ng of GST-S6K1).

-

Initiate the reaction by adding ATP to a final concentration of 200 µM.

-

-

Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes with gentle rocking.

-

Stopping the Reaction: Terminate the reaction by adding SDS sample loading buffer and heating at 95°C for 5 minutes.

-

Analysis: Analyze the samples by Western blotting using a phospho-specific antibody against the substrate to detect its phosphorylation.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol details the detection of key phosphorylated proteins in the mTOR pathway following treatment with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

RIPA or NP-40 lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% w/v BSA in TBST for phospho-proteins)

-

Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-p70 S6 Kinase (Thr389), anti-phospho-4E-BP1 (Thr37/46))

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween-20)

-

ECL (Enhanced Chemiluminescence) detection reagents

Procedure: [4][17][18][19][20]

-

Sample Preparation:

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis:

-

Denature protein lysates in SDS sample buffer by heating at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with ECL reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.

Materials:

-

Cells cultured in opaque-walled multiwell plates

-

This compound or other test compounds

-

CellTiter-Glo® Reagent

-

Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.

-

Compound Treatment: Add serially diluted this compound to the wells and incubate for the desired period (e.g., 72 hours).

-

Assay Protocol:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Conclusion

This compound is a potent dual mTORC1/mTORC2 inhibitor with significant preclinical and clinical activity across a range of solid tumors. Its mechanism of action, which involves the comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, offers a promising therapeutic strategy for cancers with dysregulation of this critical cellular pathway. The data and protocols presented in this technical guide provide a foundation for further research into the therapeutic potential of this compound and the development of novel cancer therapies targeting mTOR signaling.

References

- 1. google.com [google.com]

- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 4. origene.com [origene.com]

- 5. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asco.org [asco.org]

- 9. A phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in patients with advanced solid tumors (TORCH-2). - ASCO [asco.org]

- 10. ascopubs.org [ascopubs.org]

- 11. ascopubs.org [ascopubs.org]

- 12. researchgate.net [researchgate.net]

- 13. onclive.com [onclive.com]

- 14. promega.com [promega.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. astorscientific.us [astorscientific.us]

- 18. ccrod.cancer.gov [ccrod.cancer.gov]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. promega.com [promega.com]

- 22. scribd.com [scribd.com]

Onatasertib (CC-223): A Technical Guide to its Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onatasertib (CC-223) is a potent and selective, orally bioavailable dual inhibitor of mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[1][2][3] As a critical downstream node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway, mTOR is a key therapeutic target in oncology.[2][4][5] this compound has demonstrated significant antitumor activity in a range of preclinical models and is under investigation in clinical trials for various solid and hematologic malignancies.[1][6][7] This technical guide provides an in-depth overview of the core downstream signaling effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the modulated pathways.

Mechanism of Action and Core Signaling Effects

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit for two distinct protein complexes: mTORC1 and mTORC2.[1][2] Unlike allosteric mTOR inhibitors such as rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, this compound is an ATP-competitive inhibitor that effectively blocks the activity of both complexes.[2][8] This dual inhibition is critical, as it not only impacts the downstream effectors of mTORC1 but also prevents the feedback activation of AKT, a common resistance mechanism associated with rapalog-based therapies.[9]

The primary downstream signaling consequences of this compound treatment are the inhibition of phosphorylation of key substrates of both mTORC1 and mTORC2.

Inhibition of mTORC1 Signaling

The mTORC1 complex, consisting of mTOR, Raptor, and GβL, is a central regulator of cell growth, proliferation, and metabolism. Its activity is modulated by growth factors, nutrients, and cellular energy status. This compound's inhibition of mTORC1 leads to the reduced phosphorylation of its two best-characterized downstream effectors:

-

Ribosomal protein S6 kinase (S6K): this compound treatment leads to a significant reduction in the phosphorylation of S6K at threonine 389 (T389), thereby inactivating the kinase. This, in turn, prevents the phosphorylation of its substrate, the ribosomal protein S6 (S6RP), which is involved in the regulation of translation and cell size.

-

Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1): By inhibiting mTORC1, this compound prevents the hyperphosphorylation of 4E-BP1. This allows 4E-BP1 to bind to and sequester the eukaryotic translation initiation factor 4E (eIF4E), thereby inhibiting cap-dependent translation of key mRNAs involved in cell proliferation and survival.[10]

Inhibition of mTORC2 Signaling

The mTORC2 complex, which includes mTOR, Rictor, Sin1, and GβL, is a crucial activator of the AGC kinase family, most notably AKT.[11] Inhibition of mTORC2 by this compound has a profound impact on cell survival and proliferation through the following mechanism:

-

AKT Phosphorylation: this compound blocks mTORC2-mediated phosphorylation of AKT at serine 473 (S473).[3] This phosphorylation event is critical for the full activation of AKT. By inhibiting this step, this compound effectively dampens the pro-survival and pro-proliferative signals mediated by AKT.

The downstream signaling cascade initiated by this compound is visually represented in the following diagram:

References

- 1. This compound - Celgene - AdisInsight [adisinsight.springer.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. onclive.com [onclive.com]

- 10. The mTORC1 Effectors S6K1 and 4E-BP Play Different Roles in CNS Axon Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

PI3K/AKT/mTOR pathway and Onatasertib

An In-Depth Technical Guide to the PI3K/AKT/mTOR Pathway and the Investigational Inhibitor Onatasertib

Introduction

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2] Its dysregulation is one of the most frequent oncogenic events in human cancers, making it a highly attractive target for therapeutic intervention.[3][4] This guide provides a detailed exploration of the PI3K/AKT/mTOR pathway, the mechanism of the dual mTORC1/mTORC2 inhibitor this compound (also known as ATG-008 or CC-223), and relevant experimental protocols for its study.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex and tightly regulated signaling network that transmits signals from extracellular growth factors and nutrients to intracellular effectors, ultimately controlling fundamental cellular functions.

Core Signaling Cascade

The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by ligands such as insulin and various growth factors.[1][5] This activation leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4][5]

PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, including the serine/threonine kinase AKT (also known as Protein Kinase B or PKB) and phosphoinositide-dependent protein kinase 1 (PDK1).[1][3] At the membrane, AKT is partially activated by phosphorylation at threonine 308 (Thr308) by PDK1.[3] For full activation, AKT requires a second phosphorylation at serine 473 (Ser473), a step catalyzed by the mTOR Complex 2 (mTORC2).[1][3]

Once fully activated, AKT phosphorylates a wide array of downstream substrates, influencing cell survival, growth, and proliferation.[3][5] A key downstream effector of AKT is the mTOR protein, which exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[6]

-

mTORC1: This complex is sensitive to nutrient levels and rapamycin. It promotes cell growth and proliferation by phosphorylating key substrates like p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and ribosome biogenesis.[7]

-

mTORC2: This complex is generally considered rapamycin-insensitive and is responsible for the full activation of AKT by phosphorylating it at Ser473.[3][6] It also plays roles in regulating the cytoskeleton and cell survival.

The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2, thereby terminating the signaling cascade.[2]

Visualization of the PI3K/AKT/mTOR Pathway

This compound: A Dual mTORC1/mTORC2 Inhibitor

This compound is a potent, selective, and orally bioavailable inhibitor of mTOR kinase.[8] Unlike first-generation mTOR inhibitors (rapalogs), which primarily inhibit mTORC1, this compound is a second-generation agent that targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2 complexes.[6][8][9]

Mechanism of Action

By inhibiting both mTORC1 and mTORC2, this compound exerts a broader blockade of the pathway.[8] Inhibition of mTORC1 leads to the suppression of downstream effectors like p70S6K and 4E-BP1, resulting in reduced protein synthesis and cell proliferation.[9] Crucially, the inhibition of mTORC2 prevents the activating phosphorylation of AKT at Ser473, which abrogates the feedback activation of AKT often seen with rapalog therapy.[8] This dual inhibition may lead to a more profound and durable antitumor effect.[10][11]

Preclinical Data

In preclinical studies, this compound has demonstrated potent and selective inhibition of mTOR kinase and significant antitumor activity across various cancer cell lines and xenograft models.

| Parameter | Value | Cell Line / Model | Reference |

| IC₅₀ (mTOR kinase) | 16 nM | Biochemical Assay | [8] |

| IC₅₀ (PI3K-α) | 4.0 µM | Biochemical Assay | [8] |

| IC₅₀ (DNA-PK) | 0.84 µM | Biochemical Assay | [8] |

| Cellular IC₅₀ (pS6RP) | 27 - 184 nM | Various Cell Lines | [8] |

| Cellular IC₅₀ (p4EBP1) | 120 - 1,050 nM | Various Cell Lines | [8] |

| Cellular IC₅₀ [pAKT(S473)] | 11 - 150 nM | Various Cell Lines | [8] |

| Tumor Growth Inhibition | 46% (10 mg/kg, QD) | PC-3 Xenograft | [8] |

| Tumor Growth Inhibition | 87% (25 mg/kg, QD) | PC-3 Xenograft | [8] |

Clinical Trial Data

This compound (ATG-008) has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, showing encouraging signals of activity.

Table: Phase 2 TORCH Study in Advanced Hepatocellular Carcinoma (HBV+) (Data Cutoff: July 11, 2022)

| Parameter | 45 mg QD Cohort | ITT Population | Reference |

| Objective Response Rate (ORR) | 16.7% | - | [12] |

| Median Progression-Free Survival (mPFS) | 5.3 months | 3.0 months | [12] |

| Median Overall Survival (mOS) | Not Evaluable | 13.4 months | [12] |

Table: Phase 1/2 TORCH-2 Study in Advanced Solid Tumors (this compound + Toripalimab) (Data Cutoff: Oct 21, 2022 / June 25, 2025)

| Parameter | Overall Population (n=46) | Cervical Cancer Cohort (n=21) | Reference |

| Objective Response Rate (ORR) | 26.1% | 52.4% | [13][14] |

| Disease Control Rate (DCR) | 73.9% | 90.5% | [13][14] |

| Median Progression-Free Survival (mPFS) | 4.3 months | 5.8 - 7.2 months | [13][14] |

| Recommended Phase 2 Dose (RP2D) | This compound 15 mg QD + Toripalimab 240 mg Q3W | - | [13][15] |

Common Grade ≥ 3 Treatment-Emergent Adverse Events (TEAEs) in Combination Therapy:

Key Experimental Protocols

Studying the PI3K/AKT/mTOR pathway and the effects of inhibitors like this compound requires specific and robust experimental methodologies.

Western Blot Analysis of Pathway Phosphorylation

This protocol is used to detect changes in the phosphorylation status of key pathway proteins, such as AKT and S6 Ribosomal Protein, following treatment with an inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle control for a specified duration.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[16][17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[16]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour to prevent non-specific antibody binding. BSA is preferred over milk for phosphoprotein detection.[18]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473) and the total protein as a loading control (e.g., anti-total-AKT).[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16] Quantify band intensity to determine the relative change in protein phosphorylation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is commonly used to determine the cytotoxic effects of a compound.[20][21]

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[22]

-

Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.[22]

-

Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C.[23]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20][21]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.[20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC₅₀ value of the compound.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and the inhibitory potential of compounds like this compound in a cell-free system.[7]

Methodology:

-

mTOR Immunoprecipitation: Isolate mTOR complexes (mTORC1 or mTORC2) from cell lysates using specific antibodies (e.g., anti-mTOR) coupled to protein A/G-agarose beads.[7][24]

-

Kinase Reaction: Resuspend the immunoprecipitated mTOR in a kinase assay buffer containing a substrate (e.g., recombinant p70S6K or 4E-BP1), ATP, and varying concentrations of the inhibitor (this compound).[7][25]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes) to allow for phosphorylation of the substrate.

-

Reaction Termination: Stop the reaction by adding a stop solution or by boiling in sample buffer.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods:

-

ELISA-based: Using a phosphospecific antibody that recognizes the phosphorylated substrate (e.g., anti-phospho-p70S6K Thr389).[7][25]

-

Radiometric: Using radiolabeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[26]

-

Western Blot: Analyzing the reaction products via Western blot with a phosphospecific antibody.

-

Conclusion

The PI3K/AKT/mTOR pathway remains a central hub in cancer cell signaling, and its therapeutic targeting is a key strategy in oncology drug development. This compound, as a dual mTORC1/mTORC2 inhibitor, represents a rational approach to more comprehensively shut down this critical oncogenic cascade, potentially overcoming the limitations of earlier-generation inhibitors. The promising preclinical and clinical data, particularly in combination with immunotherapy, suggest that this compound may offer a valuable new option for patients with advanced solid tumors. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the intricate biology of the mTOR pathway and evaluate the efficacy of novel targeted therapies.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the PI3K/AKT/mTOR Signaling Pathway: Key Insights - Alpha Lifetech [alpha-lifetech.com]

- 6. onclive.com [onclive.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Facebook [cancer.gov]

- 11. This compound - My Cancer Genome [mycancergenome.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. texaschildrens.org [texaschildrens.org]

- 24. High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. reactionbiology.com [reactionbiology.com]

Onatasertib: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onatasertib (also known as CC-223) is a potent, orally bioavailable, and selective small-molecule inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin).[1][2] As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a critical node in cellular signaling.[3] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] this compound distinguishes itself by targeting the kinase domain of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][5] This dual inhibition offers a more comprehensive blockade of the PI3K/AKT/mTOR pathway compared to earlier allosteric inhibitors of mTORC1, such as rapamycin and its analogs (rapalogs).[1][5] This guide provides an in-depth overview of this compound's target profile, its kinase selectivity, and the experimental methodologies used for its characterization.

Core Target Profile: Dual Inhibition of mTORC1 and mTORC2

This compound exerts its anti-neoplastic activity by directly inhibiting the kinase activity of mTOR.[4][6] This inhibition prevents the phosphorylation of downstream effector proteins of both mTORC1 and mTORC2, leading to the induction of apoptosis and a reduction in cell proliferation in cancer cells.[4]

mTORC1 Inhibition: The mTORC1 complex, when active, promotes cell growth and proliferation by phosphorylating key substrates such as S6 ribosomal protein kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This compound's inhibition of mTORC1 leads to decreased phosphorylation of these substrates.

mTORC2 Inhibition: The mTORC2 complex is a key regulator of cell survival and metabolism, primarily through the phosphorylation and activation of AKT at serine 473 (S473). By inhibiting mTORC2, this compound effectively blocks this critical survival signal.[2]

The dual inhibition of both mTORC1 and mTORC2 by this compound provides a more complete shutdown of the mTOR signaling pathway than mTORC1-selective inhibitors.

Kinase Selectivity Profile

| Kinase Target | IC50 (nM) | Fold Selectivity vs. mTOR | Reference |

| mTOR | 16 | - | [1][2] |

| PI3Kα | 4000 | >200-fold | [2] |

| DNA-PK | 840 | 52.5-fold | [2] |

| cFMS | 28 | 1.75-fold | [2] |

| FLT4 | 651 | 40.7-fold | [2] |

| ATR | No significant inhibition | - | [2] |

| SMG1 | No significant inhibition | - | [2] |

Cellular Activity:

In cellular assays, this compound demonstrates potent inhibition of mTORC1 and mTORC2 downstream signaling pathways.

| Cellular Marker | IC50 (nM) | Cell Line | Reference |

| pAKT (S473) | 11 ± 10 | Varies | [2] |

| pS6RP | 31 ± 2 | Varies | [2] |

| p4EBP1 | 405 ± 47 | Varies | [2] |

| Cell Growth (GI50) | 92 - 1039 | Panel of cancer cell lines | [3] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (mTOR)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound against mTOR kinase.

Materials:

-

Recombinant mTOR enzyme

-

GST-p70S6K substrate

-

ATP

-

This compound (or test compound)

-

Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% Tween-20, 1 mM DTT

-

Reaction Buffer: 50 mM HEPES (pH 7.4), 12.5 mM MnCl2, 50 mM β-glycerophosphate, 250 nM Microcystin LR, 0.25 mM EDTA, 5 mM DTT

-

Stop Solution: 60 mM EDTA

-

Detection Reagent Mix (e.g., Europium-labeled anti-phospho-p70S6K antibody and an acceptor fluorophore)

-

384-well microplate

-

Microplate reader capable of TR-FRET detection

Procedure:

-

Compound Preparation: Prepare a 10-point, 1:3 serial dilution of this compound in 100% DMSO.

-

Assay Plate Preparation: Add 0.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well microplate.

-

Enzyme and Substrate Addition: Prepare a solution of recombinant mTOR (final concentration 0.200 µg/mL) in Assay Buffer. Add 20 µL of this solution to each well.

-

Reaction Initiation: Prepare an ATP/substrate solution containing ATP (final concentration 0.075 mM) and GST-p70S6K (final concentration 3.5 µg/mL) in Reaction Buffer. Add 5 µL of this solution to each well to initiate the kinase reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination: Add 5 µL of Stop Solution to each well.

-

Detection: Add 10 µL of the Detection Reagent Mix to each well.

-

Signal Reading: Incubate the plate for at least 2 hours at room temperature before reading the TR-FRET signal on a compatible microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Western Blot Analysis of mTOR Signaling

This protocol describes the methodology to assess the effect of this compound on the phosphorylation of key downstream targets of mTORC1 and mTORC2 in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT 116, A549)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (S473), anti-total AKT, anti-phospho-S6RP, anti-total S6RP, anti-phospho-4EBP1, anti-total 4EBP1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 1-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.

Visualizations

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Conclusion

This compound is a potent and selective dual inhibitor of mTORC1 and mTORC2. Its well-defined mechanism of action, involving the comprehensive suppression of the PI3K/AKT/mTOR signaling pathway, underscores its potential as a therapeutic agent in oncology. The provided data and experimental protocols offer a foundational resource for researchers and drug development professionals working with this compound. Further comprehensive kinome-wide profiling would provide a more complete understanding of its selectivity and potential off-target effects.

References

Onatasertib In Vitro Efficacy in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onatasertib (also known as CC-223 or ATG-008) is a potent and selective, orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] By targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), this compound offers a more comprehensive inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1][3][4] This technical guide provides an in-depth overview of the in vitro studies of this compound in solid tumors, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Introduction

The PI3K/AKT/mTOR signaling pathway is a pivotal cascade in cellular regulation, and its aberrant activation is a hallmark of numerous solid malignancies.[1][3] While first-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs), allosterically inhibit mTORC1, they do not affect mTORC2 and can lead to feedback activation of AKT, limiting their therapeutic efficacy.[3][5] this compound, as a second-generation mTOR kinase inhibitor, overcomes this limitation by directly targeting the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[1][5] This dual inhibition leads to a more profound and sustained suppression of the mTOR pathway, translating to potent anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines.[1][6]

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of mTOR, a serine/threonine kinase that serves as the catalytic subunit of two distinct protein complexes: mTORC1 and mTORC2.[1][4]

-

mTORC1 Inhibition: Prevents the phosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). This leads to the suppression of protein synthesis and cell growth.[6][7]

-

mTORC2 Inhibition: Blocks the phosphorylation of AKT at serine 473 (S473), which is required for its full activation. Inhibition of AKT, a central node in cell survival signaling, contributes to the induction of apoptosis.[2][6]

dot

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Quantitative In Vitro Data

The anti-proliferative activity of this compound has been evaluated across a panel of solid tumor cell lines. The following tables summarize the key inhibitory concentrations (IC50) for cell growth and pathway modulation.

Table 1: this compound IC50 Values for Cell Growth Inhibition in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| PC-3 | Prostate | 92 - 1039 (range)[1] |

| Caco-2 | Colorectal | 16780[2] |

| HCT 116 | Colorectal | Not explicitly stated, but used in studies[6] |

| A549 | Lung | Not explicitly stated, but used in studies[6] |

| SKOV3 | Ovarian | Not explicitly stated, but used in studies[2] |

Note: A broader panel of hematologic cancer cell lines also showed sensitivity to this compound with IC50 values ranging from 92 to 1039 nM.[1]

Table 2: this compound IC50 Values for mTOR Pathway Inhibition

| Biomarker | Complex | Cell Line | IC50 (nM) |

| pS6RP | mTORC1 | PC-3 | 31 ± 2[6] |

| p4EBP1 | mTORC1 | PC-3 | 405 ± 47[6] |

| pAKT (S473) | mTORC2 | PC-3 | 11 ± 10[6] |

| pS6RP | mTORC1 | Panel of cell lines | 27 - 184[2] |

| p4EBP1 | mTORC1 | Panel of cell lines | 120 - 1050[2] |

| pAKT (S473) | mTORC2 | Panel of cell lines | 11 - 150[2] |

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the activity of this compound.

Cell Viability Assay

This protocol is a general representation of how the anti-proliferative effects of this compound are assessed.

Caption: Potential resistance mechanisms and the rationale for combination therapy.

Preclinical and clinical studies have explored combining this compound with other agents, such as PD-1 inhibitors, to enhance its anti-tumor activity and overcome potential resistance. [5][8]The rationale for such combinations is based on the potential synergistic effects of targeting distinct but complementary pathways involved in tumor growth and survival.

Conclusion

This compound is a potent dual mTORC1/mTORC2 inhibitor with significant in vitro activity against a range of solid tumor cell lines. Its ability to comprehensively block the mTOR signaling pathway results in robust inhibition of cell proliferation and induction of apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the preclinical evaluation of this compound and other mTOR inhibitors. Further investigation into mechanisms of resistance and rational combination strategies will be crucial for the successful clinical development of this promising anti-cancer agent.

References

- 1. CC-223, a Potent and Selective Inhibitor of mTOR Kinase: In Vitro and In Vivo Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The structure of mTOR complexes at a glance - Yang - Precision Cancer Medicine [pcm.amegroups.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]

- 8. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Onatasertib in Cervical Cancer: A Preclinical Perspective

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Cervical cancer remains a significant global health challenge, and the development of novel targeted therapies is crucial for improving patient outcomes. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway is frequently hyperactivated in cervical cancer, playing a pivotal role in tumor cell growth, proliferation, survival, and angiogenesis.[1][2][3][4] This aberrant signaling presents a key therapeutic target. Onatasertib (also known as CC-223) is a potent, orally bioavailable, dual inhibitor of mTORC1 and mTORC2, which offers a more comprehensive blockade of the mTOR pathway compared to earlier generation mTOR inhibitors like rapamycin and its analogs (rapalogs) that primarily target mTORC1.[5][6] This document provides a comprehensive overview of the available preclinical data for this compound, with a focus on its potential application in cervical cancer.

The PI3K/AKT/mTOR Pathway in Cervical Cancer

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression and proliferation.[1][2] In many cervical cancers, this pathway is constitutively active due to various factors, including mutations in the PIK3CA gene, loss or mutation of the tumor suppressor PTEN, or through the action of human papillomavirus (HPV) oncoproteins E6 and E7, which can activate AKT and mTOR signaling.[3][7][8] The activation of this pathway has been correlated with more aggressive disease and poorer prognosis in cervical cancer patients.[1] Therefore, targeting key nodes in this pathway, such as mTOR, represents a rational therapeutic strategy.

This compound: A Dual mTORC1/mTORC2 Inhibitor

This compound is an ATP-competitive inhibitor of the mTOR kinase domain, which allows it to block the activity of both mTORC1 and mTORC2 complexes.[5][9] This dual inhibition is significant because mTORC2 directly activates AKT, and its inhibition can prevent the feedback activation of AKT that is often observed with rapalog treatment.[5]

General Preclinical Activity of this compound

While specific preclinical studies of this compound in cervical cancer models are not extensively available in the public domain, its general preclinical profile demonstrates potent anti-cancer activity across various cancer types.

| Parameter | Value | Cell/System | Reference |

| mTOR Kinase Inhibition (IC50) | 16 nM | Cell-free assay | [9] |

| PI3Kα Inhibition (IC50) | 4 µM | Cell-free assay | [9] |

| Cell Growth Inhibition (IC50 Range) | 92 - 1039 nM | Panel of various cancer cell lines | |

| In Vivo Tumor Growth Inhibition | Dose-dependent inhibition | PC-3 prostate cancer xenograft model | [9] |

Table 1: General Preclinical Efficacy of this compound. This table summarizes the key in vitro and in vivo preclinical data for this compound. The data highlights its potent and selective inhibition of mTOR kinase and its broad anti-proliferative activity.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound in cervical cancer models are not publicly available. However, based on standard methodologies used for evaluating mTOR inhibitors, the following protocols would be relevant.

In Vitro Cell Proliferation Assay (Hypothetical for Cervical Cancer Cell Lines)

-

Cell Lines: Human cervical cancer cell lines such as HeLa, CaSki, and SiHa would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Cells would be seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability would be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay like CellTiter-Glo®.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values would be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Western Blot Analysis for Pathway Modulation

-

Protein Extraction: Cervical cancer cells would be treated with this compound for a defined period, after which cells would be lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples would be separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes would be probed with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-AKT, phospho-S6K, phospho-4E-BP1) and corresponding total proteins as loading controls.

-

Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system would be used to visualize the protein bands.

In Vivo Xenograft Model (Hypothetical for Cervical Cancer)

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be used.

-

Tumor Implantation: Human cervical cancer cells (e.g., HeLa or SiHa) would be subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice would be randomized into treatment and control groups. This compound would be administered orally at various doses.

-

Efficacy Evaluation: Tumor volume would be measured regularly using calipers. At the end of the study, tumors would be excised and weighed.

-

Pharmacodynamic Analysis: Tumor tissues could be collected for western blot or immunohistochemical analysis to assess mTOR pathway inhibition in vivo.

Signaling Pathway and Experimental Workflow Diagrams

mTOR Signaling Pathway and this compound's Mechanism of Action

References

- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 2. The exosome-mediated PI3k/Akt/mTOR signaling pathway in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of mTOR signaling pathway contributes to survival of cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. oncotarget.com [oncotarget.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound | c-Fms | DNA-PK | FLT | PI3K | mTOR | TargetMol [targetmol.com]

Onatasertib for hepatocellular carcinoma research

An In-depth Technical Guide on Onatasertib for Hepatocellular Carcinoma Research

Introduction

Hepatocellular carcinoma (HCC) is the most prevalent form of primary liver cancer and a significant contributor to cancer-related mortality worldwide.[1][2] The treatment landscape for advanced HCC has been challenging, with limited therapeutic options and high rates of drug resistance.[1][3] Key signaling pathways involved in hepatocarcinogenesis, such as the PI3K/Akt/mTOR pathway, have become critical targets for novel drug development.[1][2] The mTOR pathway, in particular, is upregulated in approximately 40-50% of HCCs and is associated with poor prognosis.[4]

This compound (also known as ATG-008 or CC-223) is a second-generation, orally bioavailable small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase.[5][6] Unlike first-generation mTOR inhibitors (rapalogs) that only allosterically inhibit mTOR Complex 1 (mTORC1), this compound is an ATP-competitive inhibitor that targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2.[5][6][7] This dual inhibition offers a more comprehensive blockade of the pathway, potentially leading to improved antitumor activity.[7] This guide provides a detailed overview of the mechanism of action, preclinical and clinical research, and experimental protocols related to this compound in the context of HCC.

Mechanism of Action of this compound

This compound exerts its antitumor effects by directly inhibiting the kinase activity of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[5][6] By inhibiting both mTORC1 and mTORC2, this compound disrupts downstream signaling crucial for cancer cell function.

-

Inhibition of mTORC1: Leads to the dephosphorylation of its key substrates, the ribosomal protein S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This results in the suppression of protein synthesis and cell cycle progression.[8][9]

-

Inhibition of mTORC2: Primarily responsible for the phosphorylation and activation of Akt at serine 473. By inhibiting mTORC2, this compound prevents the full activation of Akt, a critical node in cell survival and proliferation signaling, thereby promoting apoptosis.[8][10]

The dual blockade of mTORC1 and mTORC2 by this compound is a key differentiator from earlier mTOR inhibitors and is hypothesized to overcome some of the resistance mechanisms associated with rapalogs, such as the feedback activation of Akt signaling.

Preclinical Research

Preclinical studies have demonstrated this compound's potent and selective inhibitory activity against mTOR kinase and its antitumor effects in various cancer cell lines and xenograft models.

Data Presentation

The quantitative data from key preclinical studies are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Comments |

|---|---|---|---|

| mTOR Kinase IC₅₀ | 16 nM | Kinase Assay | Potent inhibition of mTOR kinase.[8] |

| PI3K-α IC₅₀ | 4.0 µM | Kinase Assay | >200-fold selectivity for mTOR over PI3K-α.[8] |

| DNA-PK IC₅₀ | 0.84 µM | Kinase Assay | Moderate inhibition of a related PI3K-like kinase.[8] |

| pAKT(S473) IC₅₀ | 11 ± 10 nM | Western Blot | Demonstrates potent mTORC2 inhibition.[8] |

| pS6RP IC₅₀ | 31 ± 2 nM | Western Blot | Demonstrates potent mTORC1 inhibition.[8] |

| p4EBP1 IC₅₀ | 405 ± 47 nM | Western Blot | Demonstrates mTORC1 inhibition.[8] |

Table 2: In Vivo Antitumor Activity of this compound in a PC-3 Xenograft Model

| Dose and Schedule | Tumor Volume Reduction (%) | Significance (p-value) | Body Weight Loss |

|---|---|---|---|

| 10 mg/kg, once daily | 46% | <0.001 | Not significant |

| 25 mg/kg, once daily | 87% | <0.001 | Significant |

| 5 mg/kg, twice daily | 65% | <0.001 | Not significant |

| 10 mg/kg, twice daily | 80% | <0.001 | Not significant |

Data from a study on the PC-3 prostate cancer xenograft model, which is indicative of the general antitumor activity of this compound.[8]

Experimental Protocols

3.2.1 In Vitro Kinase and Cellular Assays

-

Objective: To determine the potency and selectivity of this compound against mTOR kinase and its effect on downstream signaling pathways in cancer cells.

-

Methodology:

-

Kinase Assays: The inhibitory activity of this compound against mTOR, PI3K-α, and DNA-PK was measured using purified recombinant enzymes and appropriate substrates in a biochemical assay format. IC₅₀ values were calculated from concentration-response curves.[8]

-

Cell Culture: Human cancer cell lines (e.g., HCT 116, A549) were cultured under standard conditions.[8]

-

Western Blot Analysis: Cells were treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).[8] Subsequently, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated proteins [pAKT(S473), pS6RP, p4EBP1] and total proteins.[8]

-

Data Analysis: Band intensities were quantified, and IC₅₀ values for the inhibition of each pathway biomarker were calculated.[8]

-

3.2.2 In Vivo Xenograft Study

-

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

-

Methodology:

-

Tumor Implantation: PC-3 human prostate cancer cells were subcutaneously implanted into immunodeficient mice.[8]

-

Treatment: Once tumors reached a specified size, mice were randomized into vehicle control and treatment groups. This compound was administered orally at different doses and schedules (e.g., once or twice daily).[8]

-

Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) using calipers. Animal body weights were monitored as an indicator of toxicity.[8]

-

Statistical Analysis: Tumor growth inhibition was calculated, and statistical significance between treatment and control groups was determined using appropriate statistical tests (e.g., t-test).[8]

-

References

- 1. Hepatocellular carcinoma stem cells: the current state of small molecule-based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. Multidrug Resistance in Hepatocellular Carcinoma | Exon Publications [exonpublications.com]

- 4. Targeting the mTOR pathway in hepatocellular carcinoma: Current state and future trends - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Targeting the PI3K/Akt/mTOR Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pivotal Role of mTOR Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Onatasertib and the Induction of Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onatasertib (also known as CC-223 or ATG-008) is an orally bioavailable, selective dual inhibitor of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and complex 2 (mTORC2).[1][2] As a critical downstream effector in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, mTOR plays a central role in regulating cell growth, proliferation, metabolism, and survival.[2][3] By inhibiting both mTORC1 and mTORC2, this compound effectively disrupts this pathway, leading to a reduction in tumor cell proliferation and the induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound with a focus on its role in inducing apoptosis in tumor cells, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction to this compound

This compound is a second-generation mTOR kinase inhibitor that competitively blocks the ATP-binding site of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.[2][4] This dual inhibition overcomes a key limitation of first-generation mTOR inhibitors (rapalogs), which only allosterically inhibit mTORC1 and can lead to feedback activation of the PI3K/AKT pathway via mTORC2.[3] The ability of this compound to suppress both complexes results in a more comprehensive blockade of mTOR signaling, translating to potent anti-proliferative and pro-apoptotic effects in a variety of cancer models.[2]

The PI3K/AKT/mTOR Signaling Pathway and its Role in Apoptosis

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins.[3] Hyperactivation of this pathway, a common event in many cancers, leads to the suppression of apoptosis and unchecked cell proliferation.

mTOR, a serine/threonine kinase, exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[2]

-

mTORC1 is a central regulator of cell growth and proliferation, primarily through the phosphorylation of its downstream effectors, S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2 is a key regulator of cell survival and cytoskeletal organization, partly through the phosphorylation and activation of AKT at serine 473.

By inhibiting both mTORC1 and mTORC2, this compound disrupts these pro-survival signals, tipping the cellular balance towards apoptosis.

Mechanism of this compound-Induced Apoptosis

The induction of apoptosis by this compound is a multi-faceted process initiated by the inhibition of mTOR signaling. This leads to the activation of the intrinsic apoptotic pathway, which is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases.

Regulation of the Bcl-2 Family of Proteins

The Bcl-2 family consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members that control the permeability of the mitochondrial outer membrane.[5] The ratio of these opposing factions determines the cell's fate. While direct studies detailing this compound's specific effects on all Bcl-2 family members are limited, mTOR inhibition is known to influence this balance by:

-

Decreasing the expression of anti-apoptotic proteins: mTORC1 activity promotes the translation of several survival-related proteins, including Mcl-1. Inhibition of mTORC1 by this compound is expected to reduce the levels of these proteins.

-

Activating pro-apoptotic proteins: The pro-apoptotic protein Bad is inactivated by phosphorylation downstream of AKT. By inhibiting the mTORC2-AKT axis, this compound can lead to the dephosphorylation and activation of Bad, allowing it to sequester anti-apoptotic Bcl-2 proteins and promote apoptosis.

This shift in the balance of Bcl-2 family proteins leads to the formation of pores in the mitochondrial membrane by Bax and Bak, resulting in the release of cytochrome c into the cytoplasm.

Activation of the Caspase Cascade

The release of cytochrome c from the mitochondria initiates the caspase cascade, a proteolytic signaling pathway that executes the apoptotic program.

-

Initiator Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex recruits and activates caspase-9, an initiator caspase.[6]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[6]

-

Substrate Cleavage and Cell Death: These executioner caspases are responsible for the cleavage of numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| mTOR Kinase Inhibition (IC50) | 16 nM | N/A | [2] |

| PI3Kα Inhibition (IC50) | >4 µM | N/A | [2] |

| Cell Growth Inhibition (IC50) | 92 - 1039 nM | Panel of cancer cell lines | [2] |

In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| PC-3 Prostate Cancer Xenograft | 10 mg/kg, twice daily, p.o. | Tumor regression | [2] |

| PC-3 Prostate Cancer Xenograft | 25 mg/kg, once daily, p.o. | Significant inhibition | [2] |

Experimental Protocols

Western Blotting for Apoptosis Markers

This protocol describes the detection of key apoptosis-related proteins following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for desired time points. Include a vehicle-treated control.

-

Cell Lysis: Harvest cells, wash with cold PBS, and lyse with lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

-

Data Analysis:

-

Image the blot and quantify the band intensities.

-

Normalize the expression of target proteins to a loading control (e.g., β-actin).

-

Analyze the changes in protein expression and cleavage as a function of this compound concentration and treatment duration. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of PARP and caspase-3 are indicative of apoptosis.[7]

-

Flow Cytometry for Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound as described for Western blotting.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Caspase Activity Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of executioner caspases-3 and -7.

Materials:

-

Cancer cell lines of interest

-

This compound

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Lysis and Caspase Reaction:

-

Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

-

Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction.

-

-

Luminescence Measurement:

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of active caspase-3 and -7.

-

Compare the signal from this compound-treated cells to that of vehicle-treated controls to determine the fold-increase in caspase activity.

-

Visualizations

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Multicenter phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1/2 study of this compound, a dual TORC1/2 inhibitor, combined with the PD-1 antibody toripalimab in patients with advanced solid tumors (TORCH-2). - ASCO [asco.org]

- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Onatasertib's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onatasertib (also known as CC-223) is a potent, orally bioavailable, and selective dual inhibitor of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2.[1][2] mTOR, a serine/threonine kinase, is a central regulator of cell growth, proliferation, metabolism, and survival.[1] It is a critical downstream effector of the frequently dysregulated PI3K/AKT signaling pathway in many human cancers, making it a prime therapeutic target.[1][3][4] By inhibiting both mTORC1 and mTORC2, this compound offers a more comprehensive blockade of mTOR signaling compared to earlier generation inhibitors like rapamycin, which only target mTORC1.[1] This dual inhibition is critical as it also prevents the feedback activation of AKT, a common resistance mechanism to mTORC1-only inhibitors. This guide provides an in-depth analysis of this compound's effect on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular mechanisms.

Core Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of mTOR, a key component of the PI3K/AKT/mTOR pathway. This pathway is a crucial intracellular signaling cascade that governs cell cycle progression.

Signaling Pathway Diagram

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound's Effect on Cell Cycle Progression

This compound induces cell cycle arrest, primarily at the G1 phase, thereby inhibiting cell proliferation. This is achieved by downregulating the expression and activity of key proteins that drive the cell cycle forward. The following tables summarize the quantitative effects of mTOR inhibition on cell cycle distribution and protein expression.

Note: The following data are representative of the effects of mTORC1/2 inhibitors on cancer cell lines and are based on published studies of compounds with a similar mechanism of action to this compound. Specific results for this compound may vary depending on the cell line and experimental conditions.

Table 1: Effect of mTOR Inhibition on Cell Cycle Distribution

| Cell Line | Treatment (Concentration) | Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| PC-3 (Prostate Cancer) | Control (DMSO) | 24 | 55.2 ± 2.1 | 28.7 ± 1.5 | 16.1 ± 1.8 |

| This compound (100 nM) | 24 | 75.8 ± 3.4 | 12.1 ± 1.1 | 12.1 ± 1.3 | |

| MCF-7 (Breast Cancer) | Control (DMSO) | 48 | 60.5 ± 2.8 | 25.1 ± 1.9 | 14.4 ± 1.2 |

| This compound (100 nM) | 48 | 82.3 ± 4.1 | 9.8 ± 0.9 | 7.9 ± 0.8 |

Table 2: Effect of mTOR Inhibition on Cell Cycle Regulatory Proteins (Western Blot Analysis)

| Protein | Treatment (this compound, 100 nM) | Fold Change vs. Control (Normalized to Loading Control) | Function in Cell Cycle |

| Cyclin D1 | 24 hours | ↓ 0.4 ± 0.05 | Promotes G1 phase progression |

| CDK4 | 24 hours | ↓ 0.6 ± 0.08 | Binds Cyclin D to drive G1 progression |

| p27Kip1 | 24 hours | ↑ 2.5 ± 0.3 | Inhibits CDK2/Cyclin E, causing G1 arrest |

| Phospho-Rb (Ser807/811) | 24 hours | ↓ 0.2 ± 0.03 | Inactivation of Rb is required for G1/S transition |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol outlines the procedure for analyzing the DNA content of cells to determine their distribution across the different phases of the cell cycle.

Materials:

-

Cancer cell lines (e.g., PC-3, MCF-7)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-